molecular formula C13H15NO3 B8538489 Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate

Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate

Cat. No.: B8538489
M. Wt: 233.26 g/mol
InChI Key: NATMECSHLDUFRA-UHFFFAOYSA-N
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Description

Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, an ethyl ester group, and a phenylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate can be achieved through several methods. One common approach involves the cyclopropanation of ethylene with ethyl diazoacetate in the presence of a gold catalyst . Another method includes the ring contraction of 2-halocyclobutanone or the cyclization of alkyl 4-halobutanoates . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and pressure.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylaminocarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate can be compared with other similar compounds such as:

    Ethyl cyclopropanecarboxylate: Lacks the phenylaminocarbonyl group, making it less complex and potentially less reactive.

    Phenylaminocarbonyl derivatives: Compounds with similar functional groups but different core structures, which may exhibit different reactivity and applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 1-(phenylcarbamoyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H15NO3/c1-2-17-12(16)13(8-9-13)11(15)14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)

InChI Key

NATMECSHLDUFRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Carboethoxycyclopropanecarboxylic acid (3.95 grams, 0.025 mole), ethyl chloroformate (2.71 grams, 0.025 mole) and aniline (2.33 grams, 0.025 mole) were reacted sequentially in the presence of triethylamine (2.53 grams, 0.025 mole) in a manner similar to that described for ethyl 1-(4-chloro-2-ethylphenylamlnocarbonyl)cyclopropanecarboxylate in Example XXXIII to give ethyl 1-(phenylaminocarbonyl)cyclopropanecarboxylate which was then hydrolyzed in a manner similar to that described in Example VII to give 2.42 grams (0.01 mole) of 1-(phenylaminocarbonyl)cyclopropanecarboxylic acid having a melting point of 178° C.-181° C. NMR analysis of the product indicated the following:
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 1-(4-chloro-2-ethylphenylamlnocarbonyl)cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-Carboethoxycyclopropanecarboxylic acid (3.95 grams, 0.025 mole), ethyl chloroformate (2.71 grams, 0.025 mole) and aniline (2.33 grams, 0.025 mole) were reacted sequentially in the presence of triethylamine (2.53 grams, 0.025 mole) in a manner similar to that described for ethyl 1-(4-chloro-2-ethylphenylaminocarbonyl)cyclopropanecarboxylate in Example XXXIII to give ethyl 1-(phenylaminocarbonyl)cyclopropanecarboxylate which was then hydrolyzed in a manner similar to that described in Example VII to give 2.42 grams (0.01 mole) of 1-(phenylaminocarbonyl)cyclopropanecarboxylic acid having a melting point of 178° C.-181° C. NMR analysis of the product indicated the following:
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
ethyl 1-(4-chloro-2-ethylphenylaminocarbonyl)cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 1-(ethoxycarbonyl)cyclopropane carboxylic acid (7.4 g, 46.84 mmol) in dry CH2Cl2 (70 mL) was added HATU (35.62 g, 93.67 mmol) at 0° C. After stirring for 10 minutes, a solution of the aniline (8.71 g, 93.67 mmol) and Et3N (9.48 g, 93.67 mmol) in dry CH2Cl2 (30 mL) was then added and the reaction mixture was continued to stir at 40° C. for 24 hrs. The reaction mixture was quenched with water (30 mL) and extracted with CH2Cl2 (100 mL×3). The combined organic phases were dried over anhydrous Na2SO4, filtered and the filtrate was concentrated in vacuo. The residue was chromatographed with a silica gel column (1:5 (v/v) EtOAc/n-hexane) to afford the title compound as a pale yellow solid (9.7 g, 89%).
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
35.62 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step Two
Name
Quantity
9.48 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods V

Procedure details

To a solution of 1-(ethoxycarbonyl)cyclopropane carboxylic acid (7.4 g, 46.84 mmol) in dry CH2Cl2 (70 mL) was added HATU (35.62 g, 93.67 mmol) at 0° C. After stirring for 10 minutes, a solution of the aniline (8.71 g, 93.67 mmol) and Et3N-(9.48 g, 93.67 mmol) in dry CH2Cl2 (30 mL) was then added and the reaction mixture was continued to stir at 40° C. for 24 hrs. The reaction mixture was quenched with water (30 mL) and extracted with CH2Cl2 (100 mL×3). The combined organic phases were dried over anhydrous Na2SO4, filtered and the filtrate was concentrated in vacuo. The residue was chromatographed with a silica gel column (1:5 (v/v) EtOAc/n-hexane) to afford the title compound as a pale yellow solid (9.7 g, 89%).
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
35.62 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step Two
[Compound]
Name
Et3N-
Quantity
9.48 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
89%

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